

Key Phase II Clinical Trial Results for Infigratinib (NCT02150967)

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Compound Focus: Infigratinib

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Trial Aspect	Detailed Findings
Study Design	Multicenter, open-label, single-arm, phase 2 study in patients with advanced/metastatic cholangiocarcinoma and FGFR2 fusions/rearrangements post gemcitabine-based therapy. [1] [2]
Patient Population	108 patients received Infigratinib (125 mg orally, once daily for 21 days of a 28-day cycle). [1]

| **Primary Endpoint: Objective Response Rate (ORR)** | • 23.1% (25 of 108 patients) as assessed by blinded independent central review (BICR). [1] • Breakdown: 1 complete response (CR) and 24 partial responses (PR). [1] | | **Other Efficacy Endpoints** | • **Disease Control Rate (DCR):** 75.4% (83.3% in patients with FGFR2 fusions only). [2] • **Median Progression-Free Survival (PFS):** 5.8 months (95% CI, 4.3 to 7.6 months). [2] | | **Common Treatment-Emergent Adverse Events (All Grade)** | Hyperphosphataemia (72.1%-83%), stomatitis (29.5%-59%), fatigue (36.1%-43%), alopecia (26.2%-41%). [1] [2] | | **Notable Ocular Toxicity** | • Central serous retinopathy-like events: 17% of patients (mostly Grade 1-2). [1] • Dry eyes: 34% of patients. [1] |

Experimental Protocol & Methodology

For a clear understanding of the trial conduct, here are the key methodological details:

- **Patient Selection:** Adults with locally advanced or metastatic cholangiocarcinoma, confirmed **FGFR2 fusions or rearrangements**, and disease progression after at least one prior gemcitabine-containing regimen. [1] [2] FGFR alterations were identified through local or central Clinical Laboratory Improvement Amendments (CLIA)-certified testing. [2]
- **Dosing Regimen: Infigratinib** 125 mg was administered orally once daily for 21 consecutive days, followed by a 7-day break, forming a 28-day treatment cycle. [1] [2] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. [1]
- **Efficacy Assessment:** Tumor response was evaluated radiologically according to **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1**. [1] [2] Assessments were performed at baseline and then every 8 weeks using CT or MRI of the chest, abdomen, and pelvis. [1] The primary endpoint of Objective Response Rate (ORR) was confirmed by a **Blinded Independent Central Review (BICR)**. [1]
- **Safety Assessment:** Adverse events were monitored throughout the treatment period and for 30 days after the last dose and were graded according to the **Common Terminology Criteria for Adverse Events (CTCAE), version 4.03**. [2]

Comparative Efficacy with Other FGFR Inhibitors

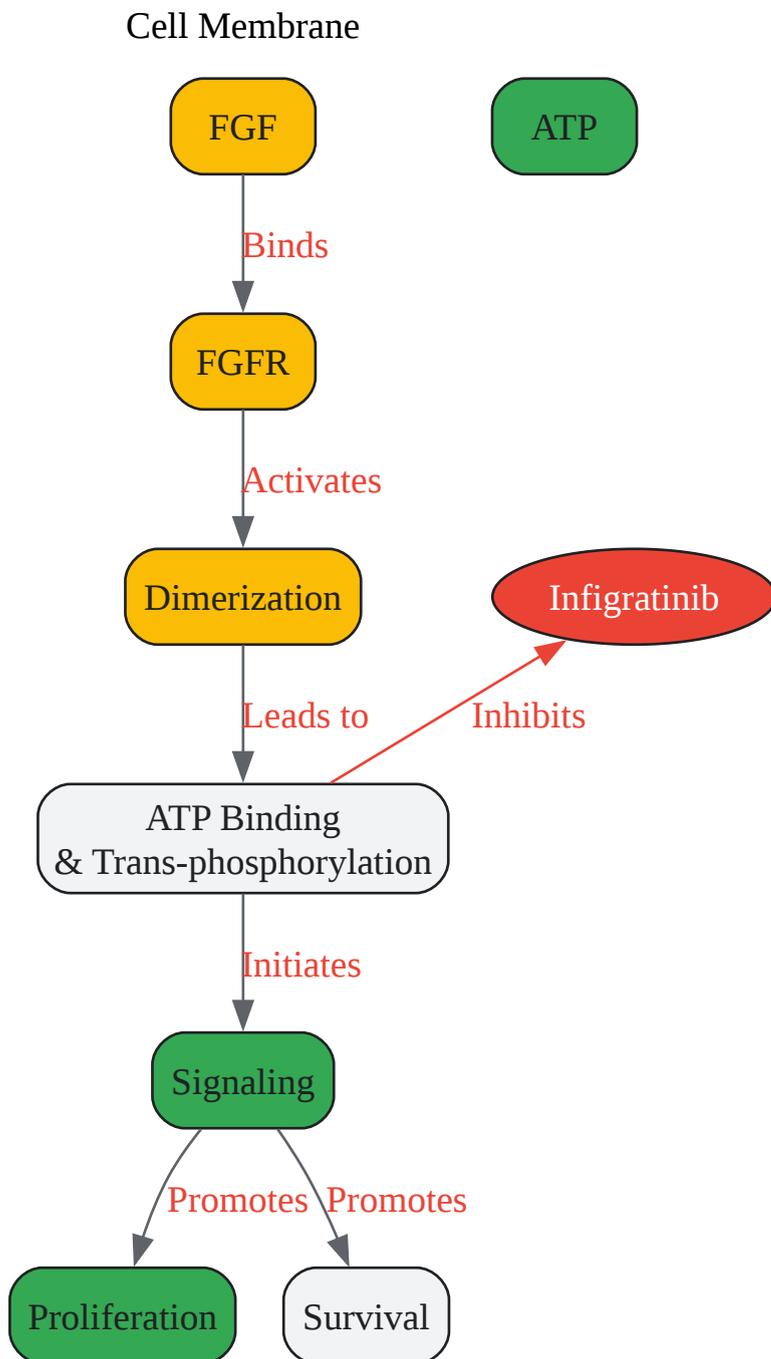
A 2023 review provided a comparative context for **Infigratinib**'s performance against other FDA-approved FGFR inhibitors for cholangiocarcinoma. The following table presents this comparative data.

Therapy	Objective Response Rate (ORR)	Median Overall Survival (mOS)
Infigratinib	23.1% [3]	3.8 months [3]
Futibatinib	35.8% [3]	21.1 months [3]
Pemigatinib	35.5% [3]	21.1 months [3]

> **Important Note on Interpretation:** This comparative data comes from a review article that cross-compares separate clinical trials. **Direct comparisons should be made with caution** as differences in trial design, patient populations, and time of analysis can significantly influence outcomes. The median overall survival for **infigratinib** appears notably low in this comparison, and referring to the primary source [1] is crucial for accurate interpretation.

Mechanism of Action and Signaling Pathway

Infigratinib is a selective, ATP-competitive oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [1] [4] The following diagram illustrates the FGFR signaling pathway and the drug's mechanism.



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The pathway highlights how **Infigratinib** acts directly at the source of the pathophysiological cause of FGFR2 fusion-driven cholangiocarcinoma by inhibiting the phosphorylation of FGFR and attenuating downstream signaling involved in cell proliferation and survival. [4]

Conclusion for Research and Development

The mature results from the NCT02150967 trial established that **Infigratinib** has **promising clinical activity and a manageable safety profile** in a specific molecular subset of cholangiocarcinoma, leading to its FDA approval. [1] This underscores the importance of biomarker-driven therapy in oncology.

- **Clinical Relevance:** This trial provided pivotal evidence that targeting **FGFR2 fusions** is a valid therapeutic strategy for a disease with limited options after first-line chemotherapy. [1] [2]
- **Safety Monitoring:** While the safety profile was manageable, it necessitates proactive monitoring for known class effects, particularly **hyperphosphatemia, stomatitis, and ocular toxicities** like central serous retinopathy. [1]
- **Future Directions:** The development of **Infigratinib** highlights a trend in drug development where a single agent is investigated across multiple indications driven by the same molecular target. Research is ongoing to explore its efficacy in other FGFR-driven conditions, including skeletal dysplasias like achondroplasia. [5] [6] [7]

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